N-(2-azidoethyl)prop-2-enamide
Description
N-(2-Azidoethyl)prop-2-enamide is an acrylamide derivative featuring an azidoethyl group (-CH₂CH₂N₃) attached to the nitrogen atom of the prop-2-enamide backbone. The azide group in this compound may enable unique reactivity (e.g., click chemistry), though this remains speculative based on the available data .
Properties
IUPAC Name |
N-(2-azidoethyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O/c1-2-5(10)7-3-4-8-9-6/h2H,1,3-4H2,(H,7,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWGSFXOOYFBDOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCCN=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-azidoethyl)prop-2-enamide typically involves the reaction of 2-bromoethylamine hydrobromide with sodium azide to form 2-azidoethylamine. This intermediate is then reacted with acryloyl chloride to yield the final product. The reaction conditions generally include:
Solvent: Anhydrous dichloromethane or tetrahydrofuran
Temperature: 0°C to room temperature
Catalyst: Triethylamine or pyridine as a base
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis with appropriate safety measures due to the explosive nature of azides. Continuous flow reactors and automated systems are often employed to ensure controlled and safe production.
Chemical Reactions Analysis
Types of Reactions:
Click Chemistry: The azido group in N-(2-azidoethyl)prop-2-enamide readily participates in click reactions, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), forming triazoles.
Substitution Reactions: The azido group can be substituted by nucleophiles such as amines, leading to the formation of amines or amides.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Common Reagents and Conditions:
Click Chemistry: Copper(I) bromide, sodium ascorbate, and alkyne substrates in a solvent like dimethyl sulfoxide (DMSO) or water.
Substitution Reactions: Nucleophiles such as primary or secondary amines in the presence of a base like sodium hydroxide.
Reduction Reactions: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon.
Major Products:
Click Chemistry: 1,2,3-Triazoles
Substitution Reactions: Amines or amides
Reduction Reactions: Primary amines
Scientific Research Applications
Chemistry: N-(2-azidoethyl)prop-2-enamide is used in the synthesis of thermoresponsive polymers. The azido group-containing derivatives can initiate atom transfer radical polymerization (ATRP) of N-isopropylacrylamide, producing polymers with azido end-groups. These polymers can undergo click reactions to modify their thermoresponsivity, which is significant for applications ranging from drug delivery systems to smart materials.
Biology and Medicine: The compound is employed in the synthesis of bioactive heterocycles and enaminones, which are crucial in medicinal chemistry. The azido group facilitates the transformation of propargylic alcohols into enaminones via rhodium-catalyzed reactions, providing a straightforward approach to creating complex molecules with potential pharmacological activities.
Industry: In industrial applications, this compound derivatives are used in controlled polymerization processes, such as reversible addition-fragmentation chain transfer (RAFT) polymerization, to produce polymers with specific end-functionalities. These polymers are crucial for designing drug delivery systems that respond to environmental stimuli.
Mechanism of Action
The mechanism of action of N-(2-azidoethyl)prop-2-enamide primarily involves its azido group. In click chemistry, the azido group reacts with alkynes in the presence of a copper(I) catalyst to form 1,2,3-triazoles. This reaction is highly regioselective and occurs under mild conditions, making it suitable for various applications in chemical biology and materials science.
In substitution reactions, the azido group is replaced by nucleophiles, leading to the formation of new chemical bonds and functional groups. In reduction reactions, the azido group is converted to an amine, which can further participate in various biochemical processes.
Comparison with Similar Compounds
N-(2-Arylethyl)-2-methylprop-2-enamides
Key Features :
- Synthesis : Synthesized via N-acylation of phenethylamines with methacryloyl chloride, achieving yields >85% .
- Applications : Used as functionalized templates for molecularly imprinted polymers (MIPs) to detect phenethylamines. Structural characterization via HRMS, IR, and NMR confirms stability under polymerization conditions .
- Substituent Effects : Aryl groups (e.g., methoxy or halogens) influence MIP specificity and binding affinity.
Cinnamanilides (Prop-2-enamide Derivatives)
Key Features :
- Antimicrobial Activity : (2E)-N-[3-Fluoro-4-(trifluoromethyl)phenyl]-3-phenylprop-2-enamide (Compound 10) showed bactericidal activity against Staphylococcus aureus and MRSA, surpassing ampicillin .
- Anti-inflammatory Activity : (2E)-N-(2,6-dibromo-3-chloro-4-fluorophenyl)-3-phenylprop-2-enamide (Compound 20) inhibited NF-κB activation more effectively than cinnamic acid .
- Structure-Activity Relationship (SAR) : Meta-substitution on the anilide ring enhances antimicrobial activity, while ortho/meta substitution favors anti-inflammatory effects .
Comparison : The azidoethyl group in N-(2-azidoethyl)prop-2-enamide may alter bioactivity compared to aryl-substituted cinnamanilides. The absence of aromatic substituents could reduce antimicrobial potency but improve solubility.
Natural Product-Derived Prop-2-enamides
Key Features :
- Anti-inflammatory Activity: Compound 2 [(2E)-3-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)-2-methoxyethyl]prop-2-enamide] from Lycium barbarum exhibited an IC₅₀ of 17.00 ± 1.11 μM in NO inhibition, outperforming quercetin (17.21 ± 0.50 μM) .
- Structural Motifs : Hydroxyl and methoxy groups on phenyl rings enhance anti-inflammatory effects via hydrogen bonding and radical scavenging .
Comparison: this compound lacks polyphenolic substituents, likely diminishing anti-inflammatory activity unless the azide group participates in novel mechanisms.
Key Features :
- N-Methylolacrylamide (NMA): A related compound (N-(hydroxymethyl)prop-2-enamide) is classified as a carcinogen (IARC Group 2B) due to formaldehyde release during degradation .
- Substituent Impact : Alkyl groups (e.g., azidoethyl) may reduce toxicity compared to hydroxymethyl derivatives by avoiding formaldehyde generation.
Data Tables
Table 1: Structural and Functional Comparison of Prop-2-enamide Derivatives
Research Findings and Insights
- Synthetic Versatility : Prop-2-enamides are synthesized via N-acylation or coupling reactions, with yields influenced by substituent bulkiness and reaction conditions .
- Biological Activity: Aryl and phenolic substituents enhance antimicrobial and anti-inflammatory effects, while alkyl groups (e.g., azidoethyl) may prioritize chemical reactivity over bioactivity .
- Safety Considerations : Substituents like hydroxymethyl (in NMA) introduce toxicity risks, whereas azides require careful handling due to instability .
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